Cas no 468-84-8 (3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-)
468-84-8 structure
Product Name:3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
Numero CAS:468-84-8
MF:C17H28O2
MW:264.403025627136
CID:330493
PubChem ID:11807560
Update Time:2025-04-19
3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- [4aR-(4aalpha,6abeta,10aalpha,10bbeta)]-dodecahydro-4a,7,7,10a-tetramethyl-3H-naphth[2,1-b]pyran-3-one
- 4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-one
- ( )-Ambreinolide
- (4aR-(4aalpha,6abeta,10aalpha,10bbeta))-Dodecahydro-4a,7,7,10a-tetramethyl-3H-naphth(2,1-b)pyran-3-one
- 14,15,16-Trinorlabdan-13-oic acid, 8-hydroxy-, delta-lactone
- 1-Naphthalenepropionic acid, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-,delta-lactone
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-t
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- Ambreinolid
- Ambreinolide
- Q27896558
- 1-NAPHTHALENEPROPIONIC ACID, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, .DELTA.-LACTONE
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR-(4aalpha,6abeta,10aalpha,10bbeta))-
- (4AR,6AS,10AS,10BR)-DODECAHYDRO-4A,7,7,10A-TETRAMETHYL-3H-NAPHTHO(2,1-B)PYRAN-3-ONE
- 14,15,16-Trinorlabdan-13-oic acid, 8-hydroxy-, .delta.-lactone
- AMBREINOLIDE, (+)-
- UNII-8M8TY60818
- 3H-NAPHTHO(2,1-B)PYRAN-3-ONE, DODECAHYDRO-4A,7,7,10A-TETRAMETHYL-, (4AR-(4A.ALPHA.,6A.BETA.,10A.ALPHA.,10B.BETA.))-
- 8M8TY60818
- EINECS 207-413-7
- 468-84-8
- 3H-Naphtho[2,1-b]pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- SCHEMBL5148266
- DTXSID10883386
- (+)-Ambreinolide
- SMR001574236
- MLS002706837
-
- Inchi: 1S/C17H28O2/c1-15(2)9-5-10-16(3)12(15)8-11-17(4)13(16)6-7-14(18)19-17/h12-13H,5-11H2,1-4H3/t12-,13+,16-,17+/m0/s1
- Chiave InChI: OXLWUQRYCMJFSG-UWWPHRKUSA-N
- Sorrisi: O1C(CC[C@H]2[C@@]1(C)CC[C@H]1C(C)(C)CCC[C@@]12C)=O
Proprietà calcolate
- Massa esatta: 264.209
- Massa monoisotopica: 264.209
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 0.994
- Punto di ebollizione: 335.5°Cat760mmHg
- Punto di infiammabilità: 139°C
- Indice di rifrazione: 1.486
3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)- Letteratura correlata
-
1. 893. Synthesis of diterpenes. Part III. The synthesis, and configuration at position 13, of diterpenes of the labdane groupD. B. Bigley,N. A. J. Rogers,J. A. Barltrop J. Chem. Soc. 1960 4613
-
2. 579. Marrubiin. Part II. Correlation with ambreinolideD. Burn,W. Rigby J. Chem. Soc. 1957 2964
-
3. Chemistry and biochemistry of some mammalian secretions and excretionsEdgar Lederer J. Chem. Soc. 1949 2115
-
N. A. J. Rogers,J. A. Barltrop Q. Rev. Chem. Soc. 1962 16 117
-
5. The stereochemistry of marrubiinR. A. Appleton,J. W. B. Fulke,M. S. Henderson,R. McCrindle J. Chem. Soc. C 1967 1943
468-84-8 (3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-) Prodotti correlati
- 16409-46-4(2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate)
- 220621-22-7(5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid)
- 77341-67-4(4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid)
- 53-39-4(Oxandrolone)
- 7779-73-9(Isobornyl isovalerate)
- 4430-31-3(Octahydro-2H-chromen-2-one)
- 76-50-6(Bornyl isovalerate)
- 122661-59-0(Ethyl 3-hydroxyadamantane-1-carboxylate)
- 564-20-5(Sclareolide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti